molecular formula C24H46N2O5 B613694 Boc-D-Ser(tBu)-OH.DCHA CAS No. 248921-67-7

Boc-D-Ser(tBu)-OH.DCHA

Cat. No. B613694
CAS RN: 248921-67-7
M. Wt: 442.64
InChI Key: AIEUUHIXSUNTGV-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Ser(tBu)-OH.DCHA is a synthetic compound that is used for a variety of purposes in scientific research. It is a derivative of serine, an amino acid that is found in proteins, and is used in the synthesis of peptides, peptidomimetics, and other small molecules. Boc-D-Ser(tBu)-OH.DCHA is a valuable tool for scientists in the laboratory, as it is a versatile building block for peptide synthesis and has a wide range of applications in research.

Scientific Research Applications

Chemical Synthesis

Boc-D-Ser(tBu)-OH.DCHA is often used in chemical synthesis due to its unique structure and properties. It’s a building block in the synthesis of various complex molecules, particularly in the pharmaceutical industry .

Protease Research

This compound is used in protease research. Proteases are enzymes that break down proteins and peptides, and understanding their function is crucial in many biological processes, including digestion, immune response, and cell cycle regulation .

Apoptosis Studies

Apoptosis, or programmed cell death, is a vital part of organism development and homeostasis. Boc-D-Ser(tBu)-OH.DCHA is used in studies investigating the role of different molecules in apoptosis .

Chromatin/Epigenetics Research

Boc-D-Ser(tBu)-OH.DCHA is used in chromatin and epigenetics research. Epigenetic modifications, including DNA methylation and histone modification, play a crucial role in gene expression .

Metabolism Studies

This compound is used in metabolism studies. Understanding metabolic pathways is essential for developing treatments for metabolic disorders like diabetes and obesity .

MAPK Signaling Research

Boc-D-Ser(tBu)-OH.DCHA is used in research on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Tyrosine Kinase Research

Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They function as part of signaling pathways, controlling aspects of cellular division, growth, and death. Boc-D-Ser(tBu)-OH.DCHA is used in research related to tyrosine kinases .

Mechanism of Action

Target of Action

Boc-D-Ser(tBu)-OH.DCHA, also known as BOC-D-SER(TBU)-OH DCHA, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with protein targets in the body.

Mode of Action

The exact mode of action of Boc-D-Ser(tBu)-OHAs a serine derivative, it may be involved in protein synthesis or other biochemical processes that involve amino acids .

Biochemical Pathways

Amino acids and their derivatives, like Boc-D-Ser(tBu)-OH.DCHA, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Result of Action

The molecular and cellular effects of Boc-D-Ser(tBu)-OHAs a serine derivative, it may play a role in protein synthesis and other biochemical processes involving amino acids .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEUUHIXSUNTGV-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Ser(tBu)-OH.DCHA

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